![molecular formula C8H8BNO3 B2390993 (1-Oxoisoindolin-7-yl)boronic acid CAS No. 2377610-19-8](/img/structure/B2390993.png)
(1-Oxoisoindolin-7-yl)boronic acid
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Description
“(1-Oxoisoindolin-7-yl)boronic acid”, also known as BI-D or 7-(dihydroxyboryl)-1H-isoindole-1,3(2H)-dione, is an organic compound that belongs to a class of boronic acid derivatives. It has a molecular formula of C8H8BNO3 and a molecular weight of 176.97 .
Molecular Structure Analysis
The InChI code for “(1-Oxoisoindolin-7-yl)boronic acid” is 1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) . This indicates the presence of a boronic acid group attached to an isoindolinone ring.Physical And Chemical Properties Analysis
“(1-Oxoisoindolin-7-yl)boronic acid” has a molecular weight of 176.97 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are known to interact with diols and strong lewis bases . They are often used in the synthesis of small chemical receptors, targeting biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Mode of Action
Boronic acids, such as (1-Oxoisoindolin-7-yl)boronic acid, form five-membered boronate esters with diols . This interaction allows boronic acids to bind to diol and polyol motifs present in saccharides and catechols. They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, making them attractive synthetic intermediates .
Result of Action
Boronic acids have been shown to have diverse biological effects, including antiviral, anti-inflammatory, and antipsychotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Oxoisoindolin-7-yl)boronic acid. For instance, boronic acids are known to be stable and environmentally friendly compounds . .
properties
IUPAC Name |
(3-oxo-1,2-dihydroisoindol-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZNEWLRUSEEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)CNC2=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxoisoindolin-7-yl)boronic acid |
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